molecular formula C12H13NO3 B14379555 2-(3-Hydroxybutyl)-1H-isoindole-1,3(2H)-dione CAS No. 88332-08-5

2-(3-Hydroxybutyl)-1H-isoindole-1,3(2H)-dione

Katalognummer: B14379555
CAS-Nummer: 88332-08-5
Molekulargewicht: 219.24 g/mol
InChI-Schlüssel: AOOVAHXXKSHJSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Hydroxybutyl)-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a hydroxybutyl group attached to the isoindole ring. Isoindole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxybutyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of phthalic anhydride with 3-hydroxybutylamine. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Hydroxybutyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the isoindole ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxybutyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 2-(3-Oxobutyl)-1H-isoindole-1,3(2H)-dione.

    Reduction: Formation of 2-(3-Hydroxybutyl)-1H-isoindoline.

    Substitution: Formation of various substituted isoindole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(3-Hydroxybutyl)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex isoindole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(3-Hydroxybutyl)-1H-isoindole-1,3(2H)-dione involves its interaction with various molecular targets and pathways. The hydroxybutyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The isoindole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(3-Hydroxypropyl)-1H-isoindole-1,3(2H)-dione
  • 2-(3-Hydroxyethyl)-1H-isoindole-1,3(2H)-dione
  • 2-(3-Hydroxyphenyl)-1H-isoindole-1,3(2H)-dione

Uniqueness

2-(3-Hydroxybutyl)-1H-isoindole-1,3(2H)-dione is unique due to the presence of the hydroxybutyl group, which imparts specific chemical and biological properties. This compound exhibits different reactivity and binding affinity compared to its analogs, making it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

88332-08-5

Molekularformel

C12H13NO3

Molekulargewicht

219.24 g/mol

IUPAC-Name

2-(3-hydroxybutyl)isoindole-1,3-dione

InChI

InChI=1S/C12H13NO3/c1-8(14)6-7-13-11(15)9-4-2-3-5-10(9)12(13)16/h2-5,8,14H,6-7H2,1H3

InChI-Schlüssel

AOOVAHXXKSHJSM-UHFFFAOYSA-N

Kanonische SMILES

CC(CCN1C(=O)C2=CC=CC=C2C1=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.